Medicarpin
Description
Classification and Structural Features within Pterocarpans and Isoflavonoids
Medicarpin (B1676140) is a natural isoflavonoid (B1168493) compound, specifically categorized as a pterocarpan (B192222). biosynth.commedchemexpress.comfoodb.caontosight.aiwikipedia.org Isoflavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 backbone, consisting of a benzene (B151609) ring (A-ring), a pyran ring (C-ring), and a phenyl group (B-ring) attached to position 3 of the heterocyclic pyran ring. frontiersin.org Pterocarpans, including this compound, are derivatives of isoflavonoids that feature a distinctive benzo-pyrano-furano-benzene structure, specifically the 6H- biosynth.combenzofuro[3,2-c]chromene skeleton. foodb.cawikipedia.org
The chemical formula of this compound is C₁₆H₁₄O₄, and its molecular weight is approximately 270.28 g/mol . biosynth.comontosight.aiwikipedia.org The compound exhibits optical activity, existing as both (+)-Medicarpin and (-)-Medicarpin enantiomers, with the stereochemistry being vital for its biological interactions. biosynth.comontosight.aiebi.ac.ukchemicalbook.com
Historical Perspective of its Discovery and Early Research
This compound is widely found in various leguminous plants, particularly deriving its name from the Medicago genus. biosynth.comontosight.ai It has been isolated from numerous plant sources, including Medicago sativa (alfalfa), Machaerium aristulatum, Sophora japonica, Swartzia madagascariensis, Platymiscium yucatamun, Platymiscium floribundum, and Robinia pseudoacacia. biosynth.commedchemexpress.comwikipedia.orgacs.orgtaylorandfrancis.commedchemexpress.commdpi.com
Early research into this compound primarily focused on its identification as a phytoalexin. The concept of phytoalexins, defined as low molecular weight antimicrobial substances produced by plants in response to infection or stress, was first proposed in 1940. mdpi.comresearchgate.netnih.gov this compound was recognized as a key component of plant defense mechanisms, signifying its importance in understanding plant-pathogen interactions from an early stage. biosynth.comontosight.aitaylorandfrancis.commdpi.comresearchgate.netnih.govmdpi.comthieme-connect.com
Overarching Research Significance within Plant Biochemistry and Chemical Biology
Plant Biochemistry: In plant biochemistry, this compound is primarily recognized for its role as a phytoalexin, serving as a crucial component of the plant's active defense system against various pathogens, including fungi and bacteria. biosynth.comontosight.aitaylorandfrancis.commdpi.comresearchgate.netnih.govmdpi.comthieme-connect.com Its antimicrobial action against fungi, for instance, involves disrupting cellular processes by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. biosynth.com The biosynthesis of this compound is an inducible process, triggered by biotic and abiotic elicitation, and involves enzymes such as phenylalanine ammonia (B1221849) lyase, chalcone (B49325) synthase, and vestitone (B1219705) reductase. thieme-connect.com Furthermore, its production is linked to the flavonoid pathway, which is essential for root nodule formation mediated by Sinorhizobium meliloti. wikipedia.org
Chemical Biology: From a chemical biology perspective, this compound has been extensively studied for its diverse biological activities beyond its role in plants. These activities include antimicrobial (antifungal and antibacterial), antioxidant, anti-inflammatory, antitumor/cytotoxic, anti-osteoporosis, and neuroprotective effects. biosynth.commedchemexpress.comontosight.aiacs.orgtaylorandfrancis.commedchemexpress.commdpi.commdpi.complos.orgacs.orgresearchgate.net Research has shown that this compound can induce apoptosis and overcome multidrug resistance in leukemia P388 cells. medchemexpress.commdpi.com It also demonstrates the ability to promote bone healing and increase bone mass, which is attributed to the activation of Wnt and Notch signaling pathways and its estrogen receptor (ER) β-mediated osteogenic action. medchemexpress.comtaylorandfrancis.commdpi.commdpi.complos.org More recently, studies have indicated this compound's capacity to increase antioxidant gene expression by inducing the transcriptional level of NRF2. mdpi.com Its potential neuroprotective effects have also been explored, showing an ability to ameliorate cognitive and memory dysfunction and modulate cholinergic metabolism in experimental models. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-18-10-3-5-11-13-8-19-14-6-9(17)2-4-12(14)16(13)20-15(11)7-10/h2-7,13,16-17H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRJSISNDPOJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Engineering of Medicarpin
Elucidation of Biosynthetic Precursors and Intermediate Metabolites
The biosynthesis of medicarpin (B1676140) initiates from primary metabolism, specifically from L-phenylalanine and malonyl-CoA. pnas.org The initial steps involve the core phenylpropanoid pathway, where L-phenylalanine is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation to 4-coumarate by cinnamate-4-hydroxylase (C4H), and then conversion to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL). oup.comresearchgate.net
From 4-coumaroyl-CoA, the pathway branches into the flavonoid and subsequently the isoflavonoid (B1168493) biosynthesis. Key intermediates in the this compound pathway include:
Isoliquiritigenin (B1662430): Formed through the cooperative activity of chalcone (B49325) synthase (CHS) and chalcone reductase (CHR). oup.com
Liquiritigenin (B1674857): Produced from isoliquiritigenin by chalcone isomerase (CHI). oup.comresearchgate.net Liquiritigenin serves as a precursor for 5-deoxyisoflavonoid synthesis. oup.com
2-Hydroxyisoflavanone (B8725905): Isoflavone (B191592) synthase (IFS) catalyzes the migration of the B-ring from the 2- to the 3-position of the C-ring of liquiritigenin, yielding 2-hydroxyisoflavanone. frontiersin.org
Daidzein: Subsequent dehydration of 2-hydroxyisoflavanone by 2-hydroxyisoflavanone dehydratase (HID) results in isoflavones like daidzein. frontiersin.orgencyclopedia.pub
Formononetin (B1673546): Daidzein can be converted to formononetin by isoflavone 4'-O-methyltransferase (I4'OMT). researchgate.netnih.govresearchgate.net Formononetin is a critical intermediate, and its glycosides can be mobilized as a precursor pool for this compound biosynthesis. pnas.orgtandfonline.com
2'-Hydroxyformononetin (B191511): Formononetin is then converted into 2'-hydroxyformononetin by isoflavone 2'-hydroxylase (I2'H). encyclopedia.pub
Vestitone (B1219705): Isoflavone reductase (IFR) stereospecifically reduces 2'-hydroxyformononetin to (3R)-vestitone. core.ac.ukfrontiersin.org Vestitone is a 2'-hydroxylated isoflavanone. core.ac.uk
7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI): Vestitone reductase (VR) catalyzes the NADPH-dependent reduction of (3R)-vestitone to DMI. core.ac.ukresearchgate.netuniprot.org
The pathway can be induced de novo by pathogen mimics like yeast elicitor (YE), leading to the transcriptional activation of all enzymes in the pathway. pnas.orgtandfonline.com Alternatively, wound signals like methyl jasmonate (MJ) can induce this compound formation by activating only the later steps, mobilizing stored glycosides of intermediate formononetin. pnas.orgtandfonline.comnih.gov
Enzymology of this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions, each playing a critical role in shaping the final compound.
Phenylalanine Ammonia-Lyase (PAL) Activity and Regulation
Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) is the first committed enzyme in the phenylpropanoid pathway, which serves as the entry point for this compound biosynthesis. pnas.orgoup.comnih.gov PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. oup.comnih.govoup.com
Activity and Regulation:
PAL activity is rapidly and transiently increased (2- to 30-fold within 10 to 15 hours) in response to elicitor treatment in plant cell cultures, such as alfalfa suspension cells. core.ac.ukscispace.com This induction is due to the transcriptional activation of corresponding genes. scispace.com
The expression of PAL is differentially regulated depending on the stimulus. For instance, yeast elicitor (YE) induces the complete this compound biosynthetic pathway, including PAL, leading to de novo synthesis from L-phenylalanine. pnas.orgtandfonline.comresearchgate.net In Medicago truncatula, PAL genes are coordinately up-regulated in response to YE. pnas.orgresearchgate.net
Conversely, methyl jasmonate (MJ), a wound signal, does not induce PAL activity; instead, it mobilizes preformed isoflavone glycosides for this compound synthesis. pnas.orgtandfonline.comresearchgate.net
PAL activity can be negatively regulated by pathway intermediates, such as trans-cinnamic acid. nih.govscispace.comfrontiersin.org Inhibition of PAL activity, for example by L-α-aminooxy-β-phenylpropionic acid, can lead to superinduction of PAL and chalcone synthase (CHS) transcripts, suggesting a feedback regulatory mechanism. tandfonline.comscispace.com
Chalcone Synthase (CHS) and Chalcone Reductase (CHR) Roles
Chalcone Synthase (CHS, EC 2.3.1.74) is a pivotal enzyme that catalyzes the first committed step in flavonoid biosynthesis, leading to the formation of chalcones. oup.comapsnet.org In the context of this compound biosynthesis, CHS, in cooperation with Chalcone Reductase (CHR, EC 1.1.1.234), is responsible for the synthesis of isoliquiritigenin from 4-coumaroyl-CoA and malonyl-CoA. oup.comresearchgate.netnih.gov
Roles in this compound Biosynthesis:
CHS initiates the pathway by condensing three molecules of malonyl-CoA with one molecule of 4-coumaroyl-CoA to form a chalcone intermediate. oup.com
CHR plays a crucial role in directing the metabolic flux towards 5-deoxyflavonoids, which are precursors to this compound. oup.com
Similar to PAL, CHS transcript levels are elevated in response to elicitors, indicating its involvement in the induced biosynthesis of this compound. thieme-connect.comapsnet.org RNA interference-induced silencing of CHS in M. truncatula leads to a deficiency in isoflavonoids, including this compound. frontiersin.orgnih.gov
Isoflavone Synthase (IFS) Mechanistic Studies
Isoflavone Synthase (IFS, EC 1.14.14.139) is a cytochrome P450 monooxygenase that plays a unique and critical role in the isoflavonoid pathway by catalyzing an aryl migration. frontiersin.orgresearchgate.netgenome.jp IFS converts flavanones, such as liquiritigenin, into 2-hydroxyisoflavanones by migrating the B-ring from the C-2 to the C-3 position of the C-ring. frontiersin.orgoup.comencyclopedia.pub
Mechanistic Studies:
This reaction is followed by the action of 2-hydroxyisoflavanone dehydratase (HID), which dehydrates the 2-hydroxyisoflavanone to form the corresponding isoflavone, such as daidzein. frontiersin.orgencyclopedia.pub
IFS is a key branching enzyme that commits precursors to the isoflavonoid pathway. oup.comfrontiersin.org Its activity is crucial for the de novo production of this compound upon biotic stress. frontiersin.org
Heterologous expression of IFS can lead to enhanced accumulation of this compound, highlighting its importance in metabolic engineering efforts. nih.gov
Vestitone Reductase (VR) Catalysis and Stereoselectivity
Vestitone Reductase (VR, EC 1.1.1.267) is a stereospecific enzyme that catalyzes a crucial step in the latter part of this compound biosynthesis. core.ac.ukuniprot.orgnih.gov It was identified as one of two independent enzymes previously encompassed by the term "pterocarpan synthase." core.ac.ukresearchgate.netnih.gov
Catalysis and Stereoselectivity:
VR catalyzes the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI). core.ac.ukresearchgate.netuniprot.orgnih.gov
The enzyme exhibits strict substrate stereospecificity, accepting only (3R)-vestitone as its substrate; the (3S)-isomer is neither a substrate nor an inhibitor. core.ac.ukuniprot.orgnih.gov This stereospecificity is critical for producing the correct stereoisomer of this compound, as only (-)- or (6aR,11aR)-medicarpin accumulates in alfalfa cells. core.ac.uk
The crystal structure of alfalfa VR has been determined, revealing a classic Rossmann fold domain and a small C-terminal domain. nih.gov It belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov
Key residues for enzyme activity include the catalytic triad (B1167595) Ser129-Tyr164-Lys168. nih.gov Molecular docking studies have explained the strict substrate stereospecificity by showing favored interactions of (3R)-vestitone with the cofactor and catalytic triad. nih.gov
VR activity increases significantly (approximately 3-fold) after elicitor treatment in alfalfa suspension cell cultures, correlating with increased this compound content. core.ac.uknih.gov
Enzyme Properties of Vestitone Reductase:
| Property | Value | Source |
| Substrate | (3R)-Vestitone | core.ac.ukuniprot.orgnih.gov |
| Cofactor | NADPH | uniprot.orgnih.gov |
| Product | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | core.ac.ukresearchgate.netuniprot.org |
| Stereospecificity | Strict for (3R)-vestitone | core.ac.ukuniprot.orgnih.gov |
| K_m ((3R)-vestitone) | 45 µM | core.ac.ukresearchgate.net |
| Molecular Mass (SDS-PAGE) | 38 kDa | researchgate.net |
| Native Molecular Mass | 34 kDa (monomer) | researchgate.net |
| Optimum pH | 6.0 | researchgate.netuniprot.org |
| Optimum Temperature | 30 °C | researchgate.netuniprot.org |
Pterocarpan (B192222) Synthase (PTS) Activity and Reaction Specificity
Historically, "pterocarpan synthase" (PTS) was considered a single enzyme responsible for the final conversion of vestitone to this compound. core.ac.ukgenome.jp However, research has clarified that this conversion is catalyzed by two independent enzymes: vestitone reductase (VR) and 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) dehydratase. core.ac.ukresearchgate.netnih.govgenome.jpqmul.ac.uk The term "pterocarpan synthase" or "this compound synthase" is now often used synonymously with DMI dehydratase (EC 4.2.1.139). genome.jpqmul.ac.uk
Activity and Reaction Specificity:
DMI dehydratase catalyzes the loss of water from 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) and the subsequent closure of an ether ring to form this compound. core.ac.ukresearchgate.netgenome.jpqmul.ac.uk
The enzyme requires that the hydroxyl group at C-4 of the substrate (DMI) is in the (4R) configuration. genome.jpqmul.ac.uk
It is responsible for forming the additional ring characteristic of pterocarpans. genome.jpqmul.ac.uk
The enzyme produces (-)-medicarpin (6aR,11aR-medicarpin) in vitro, consistent with the stereochemistry of this compound found in vivo in alfalfa. core.ac.uknih.gov
DMI dehydratase contains amino acid motifs characteristic of dirigent proteins, which are known to control the stereoselective coupling of phenolic radicals. genome.jpqmul.ac.uk
Similar to VR, the activity of DMI dehydratase also increases approximately 3-fold after elicitor treatment in alfalfa suspension cell cultures. core.ac.uknih.gov
Enzyme Properties of DMI Dehydratase (Pterocarpan Synthase):
| Property | Value | Source |
| Substrate | 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) | core.ac.ukresearchgate.netgenome.jpqmul.ac.uk |
| Product | This compound + H2O | core.ac.ukresearchgate.netgenome.jpqmul.ac.uk |
| Stereospecificity | Requires (4R) configuration at C-4 of DMI | genome.jpqmul.ac.uk |
| K_m (DMI) | 5 µM | core.ac.ukresearchgate.net |
| Native Molecular Mass | 38 kDa | core.ac.ukresearchgate.net |
| Optimum pH | 6.0 | researchgate.net |
| Optimum Temperature | 30 °C | researchgate.net |
Characterization of Other Modifying Enzymes (e.g., O-methyltransferases, hydroxylases)
The biosynthesis of this compound involves several modifying enzymes that introduce specific chemical groups or alter the structure of intermediates. Among these, O-methyltransferases and hydroxylases play crucial roles. Isoflavone O-methyltransferase (IOMT) is integral to the pathway, catalyzing the O-methylation of isoflavonoid intermediates. For instance, IOMT is involved in the formation of formononetin, a 4'-O-methylated isoflavonoid, which is a direct precursor to this compound nih.gov. Overexpression of IOMT in alfalfa has been shown to result in increased levels of both formononetin and this compound, thereby enhancing the plant's disease resistance nih.govthegoodscentscompany.com.
Hydroxylases, particularly isoflavone 2'-hydroxylase (I2'H), are also critical. I2'H, a cytochrome P450 enzyme (identified as CYP81E1, CYP81E3, and CYP81E7 isoforms), catalyzes the regiospecific hydroxylation of isoflavones like formononetin to produce 2'-hydroxyformononetin, an essential intermediate in this compound biosynthesis wikipedia.orgnih.gov.
The final steps in this compound biosynthesis from vestitone were initially attributed to a single enzyme, "pterocarpan synthase" (PTS) wikidata.org. However, further characterization revealed that this conversion is a two-step process involving two independent enzymes: vestitone reductase (VR) and 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) dehydratase wikidata.orgplantaedb.com. VR catalyzes the NADPH-dependent reduction of vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI) plantaedb.comdovepress.com. Subsequently, DMI dehydratase facilitates the elimination of water and the closure of an ether ring, leading to the formation of this compound from DMI plantaedb.com.
Other enzymes, such as pterocarpan reductase (PTR), are involved in the metabolism of this compound itself, catalyzing its conversion to vestitol (B31614) in Lotus species nih.govuni.lu. This vestitol can then undergo further methylation by an O-methyltransferase to produce sativan, another phytoalexin nih.govuni.lu.
Genetic and Molecular Regulation of Biosynthetic Pathways
The biosynthesis of isoflavonoids, including this compound, is under complex genetic and molecular regulation, responding to a variety of internal and external cues. This regulation occurs at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, as well as epigenetic changes nih.govuni.lu.
Gene Identification and Cloning of Biosynthetic Enzymes
Significant progress has been made in identifying and cloning genes encoding enzymes involved in this compound biosynthesis from alfalfa and other legumes fishersci.ca. Early pathway enzymes, common to general phenylpropanoid and flavonoid metabolism, include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) fishersci.ca. Many of these enzymes are encoded by multigene families, with CHS often having more than seven genes in alfalfa fishersci.ca.
Key enzymes specific to the isoflavonoid branch pathway have also been cloned. Isoflavone reductase (IFR), a pivotal enzyme in this compound biosynthesis, has been isolated as a 1.18 kb cDNA (pIFRalf1) from alfalfa. When expressed in Escherichia coli, this enzyme stereospecifically converts 2'-hydroxyformononetin to (3R)-vestitone, a direct precursor to this compound citeab.com. IFR is encoded by a single gene in alfalfa citeab.com. Similarly, the gene encoding vestitone reductase (VR) from alfalfa has been molecularly cloned and expressed, demonstrating a significant increase in its transcript levels upon elicitor treatment metabolomicsworkbench.org. Recent comparative transcriptome and bioinformatic analyses have identified eight key genes involved in this compound biosynthesis in Glycyrrhiza species, further expanding the understanding of the genetic components of this pathway uni.luuni.lu.
Transcriptional and Post-Transcriptional Regulation of Enzyme Expression
The expression of genes encoding this compound biosynthetic enzymes is tightly regulated. Elicitor-induced transcriptional activation is a primary mechanism, leading to rapid increases in the steady-state levels of translatable mRNAs for these enzymes fishersci.ca. This transcriptional activation is orchestrated through the interaction of elicitor/infection-modulated transcription factors with specific cis elements located in the promoters of the biosynthetic genes fishersci.ca.
Studies in Medicago truncatula have revealed differential transcriptional responses to various stimuli. For instance, yeast elicitor (YE) treatment leads to a rapid and massive induction of transcripts for nearly all identified genes in the early (iso)flavonoid pathway, including PAL, C4H, 4CL, chalcone reductases, and CHI/CHI-like genes wikipedia.org. In contrast, methyl jasmonate (MJ), a wound signal, does not induce these early pathway genes but specifically upregulates genes responsible for the downstream conversion of formononetin to this compound wikipedia.org. This differential induction highlights the complex regulatory networks governing this compound biosynthesis in response to distinct stress signals wikipedia.org. The differential expression of transcription factor genes in response to YE or MJ likely underpins these observed phenomena wikipedia.org.
Beyond transcriptional control, post-transcriptional mechanisms also contribute to regulating enzyme expression. MicroRNAs (miRNAs) have emerged as important regulators; for example, Gma-miRNA393 in soybean has been shown to positively regulate isoflavonoid biosynthesis, with its knockdown reducing isoflavonoid content and downregulating key biosynthetic genes nih.gov. Post-translational modifications further fine-tune the activity and stability of these enzymes, adding another layer of regulatory complexity nih.govuni.lu.
Hormonal and Environmental Cues Influencing Biosynthesis (e.g., ethylene (B1197577) signaling, UV-B, heavy metals)
This compound biosynthesis is highly responsive to various environmental and hormonal cues, reflecting its role as a phytoalexin. Fungal infection is a potent inducer, triggering de novo this compound biosynthesis in M. truncatula nih.govuni.lu. Wound signals, such as methyl jasmonate (MJ), also influence the pathway by inducing downstream genes that convert preformed formononetin and isoflavone glycosides into this compound nih.govuni.lu.
Abiotic factors also play a significant role. Ultraviolet (UV) radiation, for instance, induces the synthesis of vestitol in Lotus species, a compound closely related to this compound nih.govuni.lu. Heavy metals, such as copper chloride (CuCl2), have also been demonstrated to elicit this compound accumulation in plants thegoodscentscompany.comcaldic.com.
Plant hormones are crucial signaling molecules that modulate this compound production. Hormonal signals, in general, are known to induce the accumulation of isoflavonoids nih.govuni.lu. During rhizobial infection in M. truncatula root hairs, genes associated with auxin signaling, strigolactone (SL), gibberellic acid (GA), and brassinosteroid (BR) biosynthesis are induced concurrently with this compound biosynthesis genes, suggesting a coordinated response nih.gov. While abscisic acid (ABA) can sometimes negatively regulate plant defense mechanisms, there are instances where elevated ABA concentrations are associated with decreased susceptibility to certain fungal pathogens caldic.com.
Metabolic Engineering Strategies for Enhanced Production
Metabolic engineering offers a powerful approach to enhance the production of valuable natural products like this compound, especially given its relatively low natural abundance and the challenges associated with conventional extraction or chemical synthesis nih.govnih.govuni.lu. This multidisciplinary field leverages genetic manipulation to optimize metabolic pathways in various biological systems nih.govuni.lu.
Genetic Manipulation in Model Plant Systems (e.g., Medicago truncatula, alfalfa)
Model plant systems like Medicago truncatula and alfalfa have been instrumental in developing strategies for enhanced this compound production through genetic manipulation.
One successful strategy involves the overexpression of key biosynthetic enzymes. For example, the overexpression of isoflavone O-methyltransferase (IOMT) in alfalfa has led to heightened levels of formononetin and this compound, consequently improving the plant's resistance to diseases caused by pathogens like Phoma medicaginis nih.govthegoodscentscompany.com. Similarly, the heterologous expression of Medicago truncatula isoflavone synthase (MtIFS1) in alfalfa resulted in enhanced this compound accumulation when the plants were infected with P. medicaginis nih.govresearchgate.net.
Genetic manipulation can also involve redirecting metabolic flux. Lignin-modified alfalfa, for instance, has demonstrated the ability to re-route metabolic precursors towards the this compound pathway upon fungal infection, leading to increased this compound levels and improved disease resistance nih.gov. Conversely, RNA interference (RNAi)-induced silencing of genes like chalcone synthase (CHS) in M. truncatula can be used to study the impact of pathway disruption on this compound production nih.gov. Strategies to overcome precursor limitations, such as the simultaneous overexpression of multiple genes like GmIFS1, GmCHS7, and GmCHI1, have also been explored in M. truncatula nih.gov.
Beyond plant systems, microbial cell factories, particularly Saccharomyces cerevisiae, have been engineered for the heterologous biosynthesis of this compound. By introducing and optimizing this compound biosynthetic genes, engineered yeast strains have achieved this compound yields of 0.82 ± 0.18 mg/L using liquiritigenin as a substrate. Further increasing the gene copy numbers of vestitone reductase (VR) and pterocarpan synthase (PTS) significantly boosted the yield to 2.05 ± 0.72 mg/L uni.luuni.lu. Additionally, cell suspension cultures of other plant species, such as Dalbergia congestiflora, have been established to produce (+)-medicarpin, with yields of 3.56 mg (+)-Medicarpin/g fresh weight achieved without the need for elicitor addition nih.gov.
Heterologous Expression in Microbial Hosts (e.g., Saccharomyces cerevisiae)
Heterologous expression in microbial hosts, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a viable method for this compound biosynthesis. researchgate.netmanuscriptedit.com S. cerevisiae is a well-established industrial microorganism, making it an attractive chassis for producing plant-derived natural products due to its rapid growth, genetic tractability, and ability to provide necessary precursors and co-factors. frontiersin.orgsjtu.edu.cn
In a notable study, eight key genes involved in this compound biosynthesis were identified through comparative transcriptome and bioinformatic analyses. researchgate.netresearchgate.net These genes, originating from plants like Glycyrrhiza glabra, encode enzymes such as 2-hydroxyisoflavanone synthase (2-HIS), cytochrome P450 reductase (CPR), isoflavone 4'-O-methyltransferase (I4'OMT), 2-hydroxyisoflavanone dehydratase (HID), isoflavone 2'-hydroxylase (I2'H), isoflavone reductase (IFR), vestitone reductase (VR), and pterocarpan synthase (PTS). nih.gov
The successful heterologous expression of these genes in Saccharomyces cerevisiae allowed for the biosynthesis of this compound using liquiritigenin as a substrate. researchgate.netresearchgate.netmanuscriptedit.com Initial engineering efforts achieved a this compound titer of 0.82 ± 0.18 mg/L. researchgate.netresearchgate.netmanuscriptedit.com This demonstrates the feasibility of reconstituting the complex plant biosynthetic pathway in a microbial system.
Optimization of Gene Copy Numbers and Pathway Flux
Optimizing gene copy numbers and pathway flux is crucial for maximizing the yield of target compounds in metabolically engineered strains. illinois.edu In the context of this compound biosynthesis in Saccharomyces cerevisiae, increasing the gene copy numbers of specific enzymes has proven effective. researchgate.netmanuscriptedit.com
Specifically, enhancements in the copy numbers of vestitone reductase (VR) and pterocarpan synthase (PTS) genes led to a significant increase in this compound production. researchgate.netresearchgate.netmanuscriptedit.com This strategic modification boosted the final this compound titer to 2.05 ± 0.72 mg/L. researchgate.netresearchgate.netmanuscriptedit.com This suggests that VR and PTS might be rate-limiting enzymes in the this compound biosynthetic pathway, and their overexpression can alleviate bottlenecks, thereby enhancing metabolic flux towards the desired product. nih.gov
Further optimization strategies for metabolic flux include increasing the availability of precursors, such as liquiritigenin, and knocking out genes involved in competitive pathways that divert intermediates away from this compound synthesis. nih.govillinois.edu Systematic optimization and reprogramming of yeast metabolism are essential for achieving efficient synthesis of isoflavones like this compound. nih.gov
Table 1: this compound Production in Engineered Saccharomyces cerevisiae
| Substrate | Engineered Genes (Key Enzymes) | This compound Titer (mg/L) | Reference |
| Liquiritigenin | Gg2-HIS, GgHID, GgI2'H5, GgIFR4, GgVR, GgI4'OMT, GmCPR, GePTS | 0.82 ± 0.18 | researchgate.netresearchgate.net |
| Liquiritigenin | (Increased copy number of VR and PTS) | 2.05 ± 0.72 | researchgate.netresearchgate.net |
Challenges and Considerations in Tissue-Specific Accumulation and Further Modification
While significant progress has been made in heterologous this compound production, challenges remain, particularly concerning its accumulation and potential for further modification. In plants, this compound accumulation can be tissue-specific and influenced by environmental factors and pathogen infection. nih.govnih.govfrontiersin.org For instance, in Medicago truncatula, this compound levels can increase in response to fungal elicitors or wound signals like methyl jasmonate. frontiersin.orgpnas.org Its accumulation can also be related to its antifungal activity. nih.gov
In plant systems, this compound often undergoes further modifications by endogenous enzyme activities, including hydroxylation, methylation, and glycosylation. nih.govfrontiersin.org These modifications can lead to the formation of this compound conjugates, which may be stored in cellular vacuoles. frontiersin.orgresearchgate.net For example, this compound can be converted to its malonyl glucoside. researchgate.net The transport and accumulation of isoflavonoids in plants involve complex mechanisms, with ABC transporters potentially playing a role in moving these compounds. frontiersin.orgresearchgate.net
Replicating such intricate tissue-specific accumulation and precise enzymatic modifications in heterologous hosts like Saccharomyces cerevisiae presents a significant challenge. While the core biosynthetic pathway for this compound can be established, achieving high-level accumulation and specific downstream modifications, as observed in plants, requires further detailed understanding of plant secondary metabolism and sophisticated metabolic engineering strategies. The synthesis of certain isoflavones, including some this compound derivatives, in engineered yeasts remains unrealized due to the absence of specific synthetic genes and optimized biosynthetic pathways. nih.gov
Molecular Mechanisms of Action Non Clinical Investigations in Cell Lines and Animal Models
Enzyme Interactions and Inhibition Kinetics
Medicarpin (B1676140) demonstrates notable interactions with several enzymes, exhibiting specific inhibition kinetics and binding modes that underpin its biological effects.
This compound has been identified as a potent and selective competitive reversible inhibitor of human Monoamine Oxidase B (hMAO-B). In studies evaluating its inhibitory activity, this compound exhibited an IC₅₀ value of 0.45 µM against hMAO-B researchgate.netnih.govmdpi.com. Further kinetic analysis revealed a Kᵢ value of 0.27 µM, confirming its strong inhibitory potential researchgate.netnih.gov. Structurally, the presence of a 3-OH group at the A-ring of this compound is associated with higher hMAO-B inhibitory activity nih.gov. Molecular docking simulations have indicated that this compound possesses a higher binding affinity for hMAO-B compared to hMAO-A, contributing to its observed selectivity nih.gov.
Table 1: this compound's MAO-B Inhibition Kinetics
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Selectivity Index (SI) vs. MAO-A |
| hMAO-B | Competitive, Reversible | 0.45 researchgate.netnih.govmdpi.com | 0.27 researchgate.netnih.gov | 44.2 (vs. hMAO-A) nih.gov |
This compound also functions as an inhibitor of the laccase enzyme, particularly from Trametes versicolor. Its inhibitory effect is attributed to specific binding modes that disrupt the enzyme's catalytic mechanism researchgate.net. Molecular docking calculations have shown that this compound blocks a solvent channel within the laccase enzyme, which impedes the rapid access of molecular oxygen to the trinuclear T2/T3 copper cluster researchgate.net. Additionally, this compound conformers are observed to couple within the T1 site pocket, thereby obstructing the access of oligolignol molecules researchgate.net. This dual interaction at two distinct sites—the oxygen entry channel and the substrate binding site—effectively interrupts the enzymatic process of lignin (B12514952) degradation researchgate.netosti.gov. Strong hydrogen bond interactions have been observed between this compound and specific amino acid residues in laccase, including Ser113, Arg157, and Glu460 researchgate.net.
Investigations into this compound's effect on Acetylcholinesterase (AChE) activity have yielded nuanced results. When assayed using purified enzymes, this compound demonstrated weak inhibition of AChE, showing approximately 19.4% inhibition at a concentration of 10 µM researchgate.netmdpi.com. However, in a cellular context, specifically in SH-SY5Y neuroblastoma cells, this compound significantly decreased AChE activity researchgate.netmdpi.com. This discrepancy suggests that the modulation of AChE activity by this compound in complex biological systems, such as hippocampus tissues, might involve additional interactions or cellular processes beyond direct enzyme inhibition observed in isolated enzyme assays mdpi.com.
Cellular and Subcellular Processes Investigations
Beyond enzyme interactions, this compound significantly influences fundamental cellular and subcellular processes, particularly in cancer biology.
This compound has been shown to induce apoptosis in various cancer cell lines, representing a key aspect of its anti-proliferative effects nih.govfarmaceut.orgnih.govfarmaceut.orgsrce.hrsrce.hr. Studies in bladder cancer cell lines (T24 and EJ-1) and lung cancer cell lines (A549 and H157) have demonstrated that this compound triggers a mitochondria-mediated intrinsic apoptotic pathway nih.govfarmaceut.orgnih.govfarmaceut.orgsrce.hrsrce.hr. This process involves the upregulation of pro-apoptotic proteins such as BAK1, Bcl2-L-11 (also known as BCL2L11), and BAX nih.govfarmaceut.orgnih.govfarmaceut.orgsrce.hrsrce.hr. Furthermore, this compound leads to the cleavage of caspase-3, a critical executioner caspase in the apoptotic cascade nih.govfarmaceut.org.
In addition to inducing apoptosis, this compound is capable of inducing cell cycle arrest in cancer cells nih.govfarmaceut.orgnih.govfarmaceut.orgsrce.hrsrce.hr. Research on bladder cancer cell lines (T24 and EJ-1) revealed that this compound effectively arrests the cell cycle at the G1 phase nih.govfarmaceut.orgsrce.hrsrce.hr. This G1 phase arrest is accompanied by a decrease in the S phase population within these cells farmaceut.org. Similar observations of cell cycle arrest have also been reported in lung cancer cell lines (A549 and H157) treated with this compound nih.govfarmaceut.org.
Table 2: this compound's Effects on Cancer Cell Lines
| Cancer Type | Cell Line(s) | Key Effect | Specific Mechanism/Phase | Upregulated Proteins (Apoptosis) |
| Bladder Cancer | T24, EJ-1 nih.govfarmaceut.orgsrce.hrsrce.hr | Apoptosis Induction | Mitochondria-mediated intrinsic pathway nih.govfarmaceut.orgsrce.hrsrce.hr | BAK1, Bcl2-L-11, Caspase-3 nih.govfarmaceut.orgsrce.hrsrce.hr |
| Bladder Cancer | T24, EJ-1 nih.govfarmaceut.orgsrce.hrsrce.hr | Cell Cycle Arrest | G1 phase arrest, decrease in S phase nih.govfarmaceut.orgsrce.hrsrce.hr | N/A |
| Lung Cancer | A549, H157 nih.govfarmaceut.org | Apoptosis Induction | Upregulation of pro-apoptotic proteins nih.govfarmaceut.org | BAX, Bak1, Caspase-3 cleavage nih.govfarmaceut.org |
| Lung Cancer | A549, H157 nih.govfarmaceut.org | Cell Cycle Arrest | Arrest observed nih.govfarmaceut.org | N/A |
Lipolysis Induction and Regulation in Adipocytes
This compound has demonstrated a notable capacity to influence adipocyte function, specifically by stimulating lipolysis and promoting the differentiation of mesenchymal stem cells into brown and beige adipocytes. This induction of lipolysis is mediated through a Protein Kinase A (PKA)-dependent pathway wikipedia.orgfishersci.nlresearchgate.netfishersci.ca. Research indicates that this compound treatment leads to an increase in both the protein and gene expression levels of crucial lipolytic enzymes, namely hormone-sensitive lipase (B570770) (Hsl) and adipose triglyceride lipase (Atgl) fishersci.nl. Mechanistically, this compound activates PKA, which subsequently phosphorylates Hsl at the Serine660 position fishersci.nl. Further studies have shown that the silencing of the PKA gene by short interfering RNA (siRNA) significantly attenuates the this compound-induced increase in glycerol (B35011) release and Hsl phosphorylation, underscoring the critical role of the PKA pathway in its lipolytic effects fishersci.nl. Additionally, this compound's ability to stimulate mesenchymal stem cells to differentiate into brown and beige adipocytes occurs via the adenosine (B11128) monophosphate-activated protein kinase (AMPK) pathway wikipedia.org. These findings suggest this compound's potential as a therapeutic agent for obesity wikipedia.org.
| Effect | Mechanism/Pathway | Key Enzymes/Proteins Modulated | Model System | Reference |
|---|---|---|---|---|
| Lipolysis Induction | PKA-dependent pathway | Hsl (phosphorylated at Serine660), Atgl | Adipocytes (mouse brown adipose tissue cells) | wikipedia.orgfishersci.nlresearchgate.netfishersci.ca |
| Differentiation into brown/beige adipocytes | AMPK pathway | - | Mesenchymal stem cells | wikipedia.org |
Promotion of Osteogenic Differentiation and Bone Regeneration in Animal Models
This compound exhibits significant anti-osteoporotic and bone protection activities, promoting osteogenic differentiation and bone regeneration wikipedia.orgmrc.ac.uknih.gov. Studies in ovariectomized (OVx) mice have shown that this compound (at a dose of 10 mg/kg/d for 30 days) can reduce the formation of osteoclasts while increasing the formation of osteoprogenitor cells in bone marrow cells (BMCs) wikipedia.orgnih.gov. Similarly, in female Sprague-Dawley (SD) rats, this compound treatment (10 mg/kg/d for 30 days) increased the formation of osteoprogenitor cells in BMCs and enhanced osteoid formation wikipedia.orgnih.govciteab.com.
This compound stimulates osteoblast differentiation and mineralization at concentrations as low as 10⁻¹⁰ M nih.govciteab.com. Its osteogenic action is largely dependent on estrogen receptor beta (ERβ) signaling, acting as an ER agonist without exhibiting uterine estrogenicity nih.govciteab.comfishersci.ca. It also enhances bone formation through the ER/BMP2 signaling pathway nih.gov.
In models of cortical bone defects, this compound promotes new bone regeneration and healing by activating canonical Wnt and Notch signaling pathways fishersci.caciteab.comontosight.aiwikipedia.orgwikidata.orgharvard.eduuni.lu. This is evidenced by increased transcript and protein levels of Wnt and Notch signaling components in the defect region fishersci.caontosight.aiwikipedia.orgwikidata.org. Furthermore, this compound treatment leads to increased levels of osteogenic markers such as Runx-2, Osteocalcin (OCN), and TGF-β in regenerating bone ontosight.aiuni.lu. Micro-computed tomography (μCT) analysis and calcein (B42510) labeling have confirmed that this compound promotes bone healing and new bone formation at injury sites, demonstrating comparable efficacy to parathyroid hormone (PTH) in many aspects fishersci.caontosight.aiwikipedia.orgwikidata.orgharvard.edutranscriptionfactor.org. In OVx rats, this compound treatment also resulted in increased bone mineral density and improved bone strength parameters, including power, energy, and stiffness wikipedia.org.
| Effect | Model System | Key Findings/Mechanisms | Reference |
|---|---|---|---|
| Reduced Osteoclast Formation, Increased Osteoprogenitor Cells | OVx mice (10 mg/kg/d for 30 days) | Increased osteoprogenitor cells in BMCs | wikipedia.orgnih.gov |
| Increased Osteoprogenitor Cells & Osteoid Formation | Female Sprague-Dawley rats (10 mg/kg/d for 30 days) | Enhanced osteoid formation in BMCs | wikipedia.orgnih.govciteab.com |
| Stimulated Osteoblast Differentiation & Mineralization | Cell lines | Effective at 10⁻¹⁰ M; ERβ-dependent, ER/BMP2 pathway activation | nih.govciteab.com |
| Promoted Bone Regeneration & Healing | Ovariectomized Sprague-Dawley rats (cortical bone defect model) | Activation of Wnt and Notch signaling pathways; increased Runx-2, OCN, TGF-β; comparable to PTH | fishersci.caciteab.comontosight.aiwikipedia.orgwikidata.orgharvard.eduuni.lutranscriptionfactor.org |
| Increased Cortical Thickness & Bone Biomechanical Strength | Rats | - | nih.govciteab.com |
Neuroprotective Effects and Cognitive Function Amelioration in Animal Models
This compound has demonstrated significant neuroprotective effects and the ability to ameliorate cognitive dysfunction in animal models. In a murine model of cerebral ischemia, this compound treatment (0.5 and 1.0 mg/kg, i.v.) markedly enhanced survival rates, improved moving distance and walking area coverage, reduced brain infarction, and preserved the blood-brain barrier. Its neuroprotective actions involve decreasing the expression and activation of p65NF-κB and caspase 3, particularly near the infarct cortex. Concurrently, this compound promotes the expression of neurogenesis-associated proteins, including doublecortin (DCX), brain-derived neurotrophic factor (BDNF), and tyrosine receptor kinase B (TrkB). These beneficial changes are accompanied by GSK-3 inactivation and β-catenin upregulation. The neuroprotective and reparative activities of this compound are critically dependent on PI3K/Akt activation, as pretreatment with a PI3K inhibitor (LY294002) abolished these effects.
Beyond ischemic injury, this compound also ameliorates cognitive impairment. In scopolamine-induced cognitively impaired mice, this compound treatment led to significantly decreased escape latency times and increased time spent in the platform zone in the Morris water maze. It also improved short-term memory, evidenced by increased zone alternations in the Y-maze and higher crossing times in the passive avoidance test. At a molecular level, this compound decreased the activities of monoamine oxidase (MAO)-A, MAO-B, and acetylcholinesterase (AChE) in hippocampal tissues and SH-SY5Y neuronal cells. Furthermore, it increased the expression levels of phosphorylated cyclic adenosine monophosphate (cAMP) response element-binding protein (p-CREB), brain-derived neurotrophic factor (BDNF), phosphorylated protein kinase B (p-Akt), and dopamine (B1211576) D2 receptor (D2R) in both hippocampal tissues and SH-SY5Y cells, indicating an improvement in signaling pathways related to cognitive function.
| Effect | Model System | Key Findings/Mechanisms | Reference |
|---|---|---|---|
| Amelioration of Brain Injury | Murine model of cerebral ischemia | Enhanced survival, improved motor function, reduced infarction, preserved blood-brain barrier; decreased p65NF-κB, caspase 3; promoted DCX, BDNF, TrkB expression; GSK-3 inactivation, β-catenin upregulation; PI3K/Akt-dependent. | |
| Cognitive Function Amelioration | Scopolamine-induced cognitively impaired mice | Improved performance in Morris water maze, Y-maze, PAT; decreased MAO-A, MAO-B, AChE activities; increased p-CREB, BDNF, p-Akt, D2R levels. | |
| Anti-inflammatory Activity (Neuroprotection) | LPS-stimulated microglial cells (BV2) | Reduced nitric oxide (NO) production (IC50 ≈ 5 ± 1 μM) | |
| Anti-apoptotic Activity (Neuroprotection) | Neuronal cells (N2A) subjected to oxygen-glucose deprivation | IC50 ≈ 13 ± 2 μM |
Immunomodulatory Effects and Cytokine Regulation (e.g., TNF-α, IL-6, IL-10)
This compound demonstrates immunomodulatory properties, primarily through its anti-inflammatory effects. It exhibits strong anti-inflammatory activity by reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells (BV2) with an IC50 around 5 ± 1 μM. This suggests an ability to suppress inflammatory responses in brain-resident immune cells. Furthermore, this compound has been shown to inhibit NF-κB pathway activation, a key regulator of inflammatory gene expression. Traditional Chinese medicine formulations containing this compound, such as Shufeng jiedu capsules, are reported to possess inhibitory activity against the cellular mechanisms of NF-κB and MAPK, leading to a downregulation of NF-κB mRNA expression and inhibition of inflammatory cytokines citeab.com. This compound also prevents arthritis in post-menopausal conditions by arresting the expansion of TH17 cells and pro-inflammatory cytokines.
| Effect | Mechanism/Pathway | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Reduced NO production, inhibited NF-κB activation | LPS-stimulated microglial cells (BV2) | IC50 ≈ 5 ± 1 μM for NO reduction | |
| Modulation of Inflammatory Cytokines | Downregulation of NF-κB mRNA, inhibition of inflammatory cytokines | (Implied from Shufeng jiedu capsules containing this compound) | - | citeab.com |
| Prevention of Arthritis | Arresting TH17 cell expansion and pro-inflammatory cytokines | Post-menopausal conditions (animal model) | - |
Overcoming Multidrug Resistance in Cellular Models
This compound has demonstrated significant potential in overcoming multidrug resistance (MDR) in various cellular models. It induces apoptosis and effectively reverses multidrug resistance in P388 leukemia cells, with an IC50 of approximately 90 μM wikipedia.orgciteab.com. Notably, P-glycoprotein (P-gp)-expressing P388/DOX cells did not exhibit resistance to this compound, indicating its ability to bypass or modulate P-gp-mediated drug efflux. The mechanism involves triggering apoptosis through the mitochondrial pathway by modifying the balance of pro-apoptotic and anti-apoptotic proteins citeab.com.
Beyond leukemia, this compound has also shown efficacy in other cancer cell lines. It sensitizes myeloid leukemia cells, specifically K562 and U937 cells, to TRAIL-induced apoptosis. In bladder cancer cell lines (T24 and EJ-1), this compound inhibits proliferation and induces G1 phase cell cycle arrest and apoptosis. In vivo studies further support its ability to suppress tumor growth in bladder cancer cells. The apoptotic induction in bladder cancer cells is mediated by upregulating pro-apoptotic proteins such as BAK1, Bcl2-L-11, and caspase-3. Similarly, in lung cancer cell lines (A549 and H157), this compound inhibits proliferation, induces apoptosis, and causes cell cycle arrest. It achieves this by upregulating BAX and Bak1, leading to the cleavage of caspase-3, and by downregulating the proliferative protein Bid.
| Effect | Model System | Key Findings/Mechanisms | Reference |
|---|---|---|---|
| Overcoming Multidrug Resistance | P388 leukemia cells (including P-gp-expressing P388/DOX) | Induces apoptosis (IC50 ≈ 90 μM); modulates P-gp-mediated efflux; triggers mitochondrial apoptosis pathway by altering pro/anti-apoptotic protein balance. | wikipedia.orgciteab.com |
| Sensitization to TRAIL-induced Apoptosis | Myeloid leukemia cells (K562, U937) | - | |
| Inhibition of Proliferation, Cell Cycle Arrest, Apoptosis | Bladder cancer cell lines (T24, EJ-1) | Induces G1 arrest; upregulates BAK1, Bcl2-L-11, caspase-3; suppresses tumor growth in vivo. | |
| Inhibition of Proliferation, Cell Cycle Arrest, Apoptosis | Lung cancer cell lines (A549, H157) | Upregulates BAX, Bak1 (leading to caspase-3 cleavage); downregulates Bid. |
Medicarpin in Plant Biology and Ecological Interactions
Role as a Phytoalexin in Plant Defense Mechanisms
Medicarpin (B1676140) functions as an important phytoalexin, a class of low molecular weight secondary metabolites synthesized de novo by plants in response to stress, particularly pathogen attack. uni.lufishersci.at These compounds are crucial for the plant's defense repertoire. uni.lu
The synthesis of this compound is a hallmark of plant defense activation. Upon exposure to pathogen challenges or pathogen mimics, such as yeast elicitor (YE), this compound is synthesized de novo from primary metabolic precursors, specifically L-phenylalanine and malonyl CoA. fishersci.atfishersci.iefishersci.fi This process is characterized by the rapid and extensive induction of genes involved in its biosynthetic pathway. fishersci.fi While pathogen elicitors primarily trigger de novo synthesis, wounding, often signaled by methyl jasmonate (MJ), can also lead to this compound accumulation. fishersci.iefishersci.fi In the case of MJ-induced accumulation, the mechanism may involve the rapid hydrolysis of preformed, conjugated isoflavone (B191592) intermediates, highlighting the metabolic flexibility within the isoflavonoid (B1168493) pathway for defense compound production. uni.lufishersci.fi
The accumulation of this compound is quantitatively dynamic and is particularly pronounced during incompatible plant-pathogen interactions, where the plant successfully resists infection. uni.lufishersci.ca Studies on Medicago truncatula infected with the fungal pathogen Phoma medicaginis demonstrate a clear temporal pattern: precursors like formononetin (B1673546) 7-O-glucoside and malonylated formononetin 7-O-glucoside increase between one and three days post-infection, with this compound itself reaching its highest relative concentrations five days after infection. flybase.org This rapid increase is directly correlated with the infection process, as these molecules are often absent in uninfected plants. flybase.org In highly resistant genotypes of Medicago truncatula (e.g., A17) challenged with powdery mildew, an early and significant induction of isoflavonoid biosynthesis and this compound accumulation is observed. fishersci.ca Conversely, moderately susceptible genotypes (e.g., R108) show a delayed and less rapid increase in this compound levels, suggesting that swift conversion of precursors to this compound is critical for effective penetration resistance. fishersci.ca
Table 1: Relative Accumulation Dynamics of this compound and Precursors in Medicago truncatula Leaves Post-Phoma medicaginis Infection
| Compound | Uninfected Plants | Infected Plants (1-3 days post-infection) | Infected Plants (5 days post-infection) |
| Formononetin 7-O-glucoside Malonylated | Absent | Increased | - |
| Formononetin 7-O-glucoside | Absent | Increased | - |
| This compound | Not detected | Increasing | Highest relative concentrations |
Data derived from studies on Medicago truncatula infected with Phoma medicaginis. flybase.org
In planta, this compound's antifungal action is linked to broader plant defense responses. Treatment with this compound in Medicago truncatula leaves enhanced the accumulation of hydrogen peroxide (H₂O₂) at fungal penetration sites. fishersci.ca This focal accumulation of H₂O₂ is often associated with host cell inaccessibility and can trigger the hypersensitive response (HR), a form of programmed cell death that restricts pathogen spread. fishersci.ca While specific molecular mechanisms for this compound's direct antifungal action are still being elucidated, general mechanisms for plant-derived antifungal compounds include disrupting fungal cell membranes, inhibiting cell wall synthesis, interfering with DNA/RNA/protein synthesis, and inducing mitochondrial dysfunction. nih.gov
Beyond its antifungal properties, this compound also displays antibacterial activity. nih.gov As a phenolic compound, this compound contributes to a complex network of defense signaling within the plant. wikipedia.org The accumulation of phenolic compounds at the site of pathogen challenge can lead to the reinforcement of cell walls and the localized production of reactive oxygen species (ROS), which are involved in cell wall cross-linking, direct antimicrobial activity, and defense signaling. wikipedia.org
This compound is known to activate the salicylic (B10762653) acid (SA) signaling pathway, a crucial component of plant immunity against biotrophic pathogens. fishersci.canih.gov Pretreatment of Medicago truncatula leaves with this compound resulted in increased SA levels and the upregulation of SA-associated defense genes. fishersci.ca This activation of the SA pathway, coupled with enhanced hydrogen peroxide accumulation at infection sites, significantly reduced fungal penetration and colony formation by powdery mildew. fishersci.ca SA plays a central role in plant resistance by regulating pathogenesis-related (PR) genes, which encode antimicrobial proteins and amplify defense signals throughout the plant. nih.gov
Involvement in Plant-Microbe Symbiotic and Antagonistic Interactions
This compound's influence extends beyond direct pathogen defense to encompass complex interactions with beneficial and antagonistic microbes in the rhizosphere.
Flavonoids, including this compound, are critical signaling molecules released by legume plants into the soil, acting as chemoattractants for Rhizobium bacteria. lipidmaps.orgmpg.de Rhizobium and Bradyrhizobium species exhibit positive chemotaxis towards these flavonoids, as well as other root exudates like dicarboxylic acids and amino acids. guidetopharmacology.org This chemotaxis, while not the sole determinant for nodulation, plays a significant role in the establishment of rhizobial populations in the rhizosphere, the soil area immediately surrounding plant roots. guidetopharmacology.org
This compound, specifically produced by Trifolium and Medicago species, plays a selective role in symbiotic compatibility. citeab.com It has been observed to exert an inhibitory effect on incompatible bacterial strains, thereby acting as a selective agent that favors the establishment of symbiotic relationships with compatible Rhizobium species. citeab.com The initial recognition and symbiotic specificity between legumes and rhizobia are largely based on the rhizobial perception of these host-secretsecreted flavonoids present in root exudates. lipidmaps.org
Advanced Synthetic and Derivatization Methodologies
Total Synthesis of Medicarpin (B1676140) Enantiomers
The synthesis of this compound enantiomers is a complex endeavor, primarily due to the need for precise stereochemical control to yield optically pure compounds.
The asymmetric total synthesis of (+)-medicarpin has been successfully achieved, marking a notable advancement in its production researchgate.netnih.govacs.org. This process involves the strategic construction of two chiral centers in a single step through a condensation reaction researchgate.netnih.govacs.org. Beyond this, catalytic asymmetric access to natural isoflavonoids, including (-)-medicarpin, (-)-variabilin, and (-)-homopterocarpin, has been established through asymmetric transfer hydrogenation (ATH) reactions researchgate.net.
Stereochemical control is paramount in these synthetic pathways to ensure the exclusive formation of the desired enantiomer acs.orgmit.edu. For instance, unified total syntheses of (-)-medicarpin and related compounds have demonstrated complete stereochemical control, particularly in establishing quaternary stereocenters acs.orgmit.edu. The precise manipulation of reaction conditions, such as solvent and temperature, can also play a crucial role in dictating the stereochemical outcome of a synthesis organic-chemistry.org.
In response to these limitations, synthetic biology strategies utilizing engineered Saccharomyces cerevisiae have emerged as a promising avenue for the heterologous biosynthesis of this compound, offering a potentially more economical and sustainable production method researchgate.netnih.gov. Initial efforts in this area yielded this compound at 0.82 ± 0.18 mg/L, with subsequent optimization of gene copy numbers further increasing the yield to 2.05 ± 0.72 mg/L researchgate.netnih.gov.
A fundamental strategy in the asymmetric synthesis of this compound, particularly (+)-medicarpin, involves the judicious use of chiral auxiliaries researchgate.netnih.govacs.org. A chiral oxazolidinone auxiliary, for example, has been effectively employed in the condensation step to establish the two chiral centers researchgate.netnih.govacs.org. Chiral auxiliaries are stereogenic units that are temporarily incorporated into an organic compound to precisely control the stereochemical outcome of a synthetic transformation wikipedia.orguwindsor.ca. They exert a biasing effect on the stereoselectivity of subsequent reactions and can typically be recovered for reuse wikipedia.org. Oxazolidinones are widely recognized and reliable chiral auxiliaries, frequently applied in asymmetric aldol (B89426) reactions within the context of natural product total synthesis researchgate.netresearchgate.net. This approach is essentially a form of substrate control, where the auxiliary directs the formation of new chiral centers with defined stereochemistry uwindsor.ca.
Chemical Modifications and Analog Synthesis
The chemical modification of this compound and the synthesis of its analogues are critical for expanding the scope of its biological activities and therapeutic potential.
The design and synthesis of novel this compound derivatives and analogues constitute an active area of chemical research. This includes the preparation of aza-medicarpin analogues and tetrahydrochromeno[4,3-b]indole type analogues researchgate.netrsc.orgrsc.orgresearchgate.net. An interesting tetrahydrochromeno[4,3-b]indole type analogue, isolated from the roots of Robinia pseudoacacia, has been successfully synthesized and demonstrated notable biological activity rsc.orgrsc.orgresearchgate.net. This compound represents a nitrogen-containing structural variant of this compound rsc.org. Research efforts also extend to carba-analogues of isoflavonoids, where the oxygen atom in the B-ring is replaced by a methylene (B1212753) group, leading to compounds such as 5-carba-pterocarpans and 5-carba-11-aza-pterocarpan, which have exhibited anti-cancer, antiparasitic, and anti-viral properties researchgate.net.
Chemical derivatization of this compound and its analogues is indispensable for elucidating their structure-activity relationships (SAR) colab.wsnih.govukm.mymdpi.comnih.govresearchgate.net. SAR studies aim to correlate specific structural features with observed biological activities. For example, investigations into this compound and homopterocarpin (B190395) as inhibitors of human monoamine oxidase-B (hMAO-B) have provided valuable insights into the influence of various functional groups on their inhibitory potency nih.govnih.govresearchgate.net.
Table 1: SAR Analysis of Pterocarpans for hMAO-B Inhibition nih.gov
| Compound | Structural Feature (A-ring) | Structural Feature (B-ring) | IC₅₀ (µM) for hMAO-B | Selectivity Index (hMAO-A/hMAO-B) |
| This compound | 3-OH | 9-OCH₃ | 0.45 | 44.2 |
| Homopterocarpin | 3-OCH₃ | 9-OCH₃ | 0.72 | 2.07 |
| Pterocarpin | 3-OH | 8,9-methylenedioxy | 3.36 | Not provided |
| Maackiain | 3-OH | 8,9-methylenedioxy | 0.68 | Not provided |
Note: IC₅₀ values represent the half maximal inhibitory concentration. Selectivity Index (SI) indicates the ratio of IC₅₀ for hMAO-A to hMAO-B, with higher values signifying greater selectivity for hMAO-B. Data for pterocarpin and maackiain's selectivity index was not explicitly provided in the source for comparison.
Analysis of this data revealed that the presence of a 3-OH group at the A-ring of this compound conferred higher hMAO-B inhibitory activity compared to a 3-OCH₃ group, as seen in homopterocarpin nih.gov. Furthermore, the 9-OCH₃ group at the B-ring of homopterocarpin demonstrated significantly greater hMAO-B inhibitory activity than the 8,9-methylenedioxy group present in pterocarpin nih.gov. This compound also exhibited slightly superior hMAO-B inhibition compared to maackiain, another pterocarpan (B192222) featuring an 8,9-methylenedioxy group nih.gov. These findings underscore the critical role of specific hydroxyl and methoxy (B1213986) substitutions on the aromatic rings for potent hMAO-B inhibition nih.gov.
This compound has also been identified as an inhibitor of laccase, an enzyme produced by phytopathogenic fungi such as Trametes versicolor mdpi.commdpi.com. SAR studies on novel phenolic hydrazide-hydrazones, a class of laccase inhibitors, have indicated that subtle structural variations can influence the mechanism and type of inhibition mdpi.com. While this compound is a naturally occurring laccase inhibitor, synthetic derivatization offers avenues for designing more potent and selective inhibitors mdpi.commdpi.com.
Advanced Analytical Methodologies for Medicarpin and Its Metabolites
Chromatographic Techniques for Isolation, Separation, and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating individual components from complex mixtures. For medicarpin (B1676140) analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are indispensable for both quantitative assessment and the resolution of stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceuticals and natural products. nih.govnih.gov It is widely employed for determining the concentration of this compound in various samples. Reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net This method separates compounds based on their hydrophobicity.
The purpose of an HPLC analysis is to confirm the identity of a compound and provide precise quantitative results. nih.gov Method validation is performed according to international guidelines to ensure linearity, accuracy, precision, specificity, and sensitivity, including the determination of the limit of detection (LOD) and limit of quantification (LOQ). researchgate.netmdpi.com A diode-array detector (DAD) is often used as it can provide spectral information, confirming peak purity and identity. nih.gov
Table 1: Representative HPLC Method Parameters for Phytoestrogen Analysis
| Parameter | Description |
|---|---|
| Column | C18 (150 x 4.6mm, 5µm) researchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% trifluoroacetic acid) researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Detection | UV/Diode-Array Detector (DAD) at a specific wavelength (e.g., 220-280 nm) |
| **Linearity (R²) ** | ≥ 0.996 researchgate.net |
| LOD | 0.3 - 1.0 µg/mL researchgate.net |
| LOQ | 1.0 - 3.0 µg/mL researchgate.net |
This table presents typical parameters modeled after methods for similar flavonoids; specific values would be optimized for this compound.
Capillary Electrophoresis (CE) for Enantiomeric Resolution
This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. Since enantiomers can exhibit different biological activities, their separation and quantification are crucial. Capillary Electrophoresis (CE) is a high-efficiency separation technique that has proven superior to HPLC for certain chiral separations due to its high resolution, speed, and low consumption of reagents and samples. mdpi.commdpi.com
For the enantiomeric resolution of this compound, CE is used with a chiral selector added to the background electrolyte. mdpi.com Cyclodextrins are the most commonly used chiral selectors. nih.govresearchgate.net Research has shown that hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) is particularly effective for resolving this compound enantiomers. nih.govresearchgate.net An optimized electrolyte containing a mixture of cyclodextrins and an organic modifier like methanol can achieve baseline separation in a short analysis time. nih.govresearchgate.net
Table 2: Optimized Capillary Electrophoresis Conditions for this compound Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Chiral Selector | 20 mM hydroxypropyl-γ-cyclodextrin (HP-γ-CD) nih.govresearchgate.net |
| Co-Selector | 2 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) nih.govresearchgate.net |
| Background Electrolyte | 25 mM Borate Buffer nih.govresearchgate.net |
| pH | 10.0 nih.govresearchgate.net |
| Organic Modifier | 10% v/v Methanol nih.govresearchgate.net |
| Resolution (Rs) | 1.47 nih.govresearchgate.net |
| Analysis Time | 12 minutes nih.govresearchgate.net |
Advanced Extraction and Purification Protocols from Biological Matrices
The analysis of this compound and its metabolites in biological fluids such as plasma, serum, or urine is challenging due to the complexity of the matrix, which contains proteins, salts, and other endogenous compounds. nih.govresearchgate.net Therefore, a robust sample preparation step is essential to isolate the analytes of interest, remove interferences, and concentrate the sample before instrumental analysis. researchgate.netslideshare.net
Common extraction techniques include:
Protein Precipitation (PPT): This is a simple method where an organic solvent (e.g., acetonitrile, methanol) or an acid is added to the sample to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. researchgate.netnih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The analyte partitions into the organic layer, which is then separated and evaporated. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique that provides cleaner extracts than PPT or LLE. mdpi.com The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is selectively eluted with a small volume of solvent. researchgate.netmdpi.com
Mass Spectrometry (MS) in Complex Mixture Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation system (like HPLC), it provides unparalleled sensitivity and specificity for identifying and structurally characterizing compounds in highly complex mixtures.
Electrospray Ionization (ESI) and Ion Trap Time-of-Flight (IT-TOF) MS for Identification
For the analysis of this compound and its metabolites, the combination of Electrospray Ionization (ESI) with a high-resolution mass analyzer like a Time-of-Flight (TOF) or an Ion Trap-Time-of-Flight (IT-TOF) system is particularly effective. researchgate.net
Electrospray Ionization (ESI): ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. reddit.com This is ideal for analyzing metabolites, as it typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, allowing for the direct determination of the molecular weight of the parent compound and its metabolites. researchgate.net
Ion Trap Time-of-Flight (IT-TOF) MS: This hybrid mass analyzer combines the features of an ion trap with the high mass accuracy and resolution of a TOF detector. embrapa.br The high resolving power is essential for distinguishing between compounds with very similar masses in a complex biological sample, while the high mass accuracy allows for the confident determination of elemental compositions. nih.gov The HPLC-ESI-IT-TOF-MSⁿ technique has been successfully used to identify numerous this compound metabolites in rats. researchgate.net
Elucidation of Metabolic Pathways and Products via MSⁿ Fragmentation
Tandem mass spectrometry (MS/MS or MSⁿ) is crucial for the structural elucidation of metabolites. nih.gov In this technique, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected and fragmented by collision-induced dissociation (CID). The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that provides detailed structural information. nih.gov
By analyzing these fragmentation patterns, researchers can identify the specific structural modifications that occurred during metabolism. For instance, the mass shifts and fragmentation pathways can reveal metabolic reactions such as hydroxylation, methylation, glucuronidation, or sulfation. nih.gov By systematically identifying the suite of metabolites present in a biological sample and interpreting their fragmentation spectra, it is possible to reconstruct the metabolic pathways of the parent drug. researchgate.netnih.gov The fragmentation pathways of this compound have been proposed in ESI-negative mode to facilitate the identification of its metabolic products. researchgate.net
Table 3: Common Metabolic Reactions Identified by Mass Spectrometry
| Phase | Reaction Type | Description |
|---|---|---|
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group |
| Phase I | Hydrogenation | Addition of hydrogen atoms |
| Phase I | Glycoside Hydrolysis | Removal of a sugar moiety |
| Phase II | Methylation | Addition of a methyl (-CH₃) group |
| Phase II | Sulfation | Addition of a sulfo group (SO₃) |
| Phase II | Glucuronide Conjugation | Addition of glucuronic acid |
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound, going far beyond simple identification. It provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of stereochemistry and regiochemistry.
Stereochemical Analysis: this compound possesses two chiral centers at positions 6a and 11a, meaning it can exist as different stereoisomers. NMR spectroscopy is crucial for determining the relative and absolute configuration of these centers. The spatial arrangement of atoms results in distinct chemical shifts and coupling constants for the different isomers. For example, comparison of the ¹³C NMR data for naturally occurring (+)-medicarpin and its enantiomer, (-)-medicarpin, reveals noticeable differences in the chemical shifts for the carbons at the chiral centers (C6a and C11a) and adjacent carbons. researchgate.net
Two-dimensional (2D) NMR techniques are particularly powerful for this purpose. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can establish through-space proximity of protons. For this compound, a NOESY experiment would show a correlation between the protons at H-6a and H-11a, confirming their cis relationship on the B/C ring junction, which is characteristic of the pterocarpan (B192222) scaffold.
The following table presents a comparison of ¹³C NMR chemical shift data for (+)-medicarpin, which helps in distinguishing it from its isomers. researchgate.net
| Carbon Atom | Chemical Shift (δ) for (+)-Medicarpin (ppm) |
| 1 | 113.8 |
| 2 | 161.4 |
| 3 | 97.4 |
| 4 | 162.7 |
| 4a | 106.8 |
| 6 | 66.5 |
| 6a | 40.0 |
| 7 | 110.1 |
| 8 | 125.1 |
| 9 | 157.4 |
| 10 | 119.5 |
| 10a | 113.1 |
| 11a | 78.9 |
| OCH₃ | 55.6 |
Regiochemical Analysis: Regiochemistry refers to the specific placement of functional groups on the molecular scaffold. For this compound, this involves confirming the positions of the hydroxyl (-OH) group at C-3 and the methoxy (B1213986) (-OCH₃) group at C-9. While 1D NMR provides initial clues, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are definitive. An HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.
For instance, in the HMBC spectrum of this compound, a correlation would be observed between the protons of the methoxy group and the carbon at C-9, unequivocally confirming its position. Similarly, long-range correlations between the aromatic protons (e.g., H-2, H-4) and the carbons of the A-ring would solidify the position of the hydroxyl group at C-3. The complete assignment of all proton and carbon signals is achieved through a combination of 2D techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and HMBC, ensuring the correct regiochemical structure is assigned. researchgate.net
Structure Activity Relationship Sar Studies and Computational Biology
Experimental SAR Investigations
Experimental SAR studies involve the synthesis and biological evaluation of medicarpin (B1676140) analogues to identify the key structural motifs responsible for their pharmacological effects.
Pharmacophoric analysis of this compound has identified specific structural features that are critical for its biological activities. A notable example is its activity as an inhibitor of human monoamine oxidase-B (hMAO-B), an enzyme implicated in neurodegenerative diseases. SAR studies have highlighted the importance of the hydroxyl group at the C-3 position of the A-ring. The presence of this 3-OH group is a key pharmacophoric feature for potent hMAO-B inhibition.
Comparative analyses of this compound with other structurally related isoflavonoids and pterocarpans have further elucidated the structural requirements for specific biological activities. For instance, in the context of hMAO-B inhibition, this compound (IC₅₀ = 0.45 µM) demonstrates significantly higher potency compared to its 3-methoxy analogue, homopterocarpin (B190395) (IC₅₀ = 0.72 µM). This comparison underscores the critical role of the 3-OH group. Furthermore, this compound exhibits greater inhibitory activity against hMAO-B than another pterocarpan (B192222), maackiain (IC₅₀ = 0.68 µM). When compared to isoflavones, this compound's inhibitory activity is comparable to that of calycosin (IC₅₀ = 0.24 µM) and genistein (IC₅₀ = 0.65 µM). These comparative studies are essential for understanding the subtle structural modifications that can lead to significant changes in biological potency and selectivity.
Table 1: Comparative Inhibitory Activity of this compound and Related Compounds on Monoamine Oxidase (MAO) Enzymes
This interactive table provides a comparative view of the half-maximal inhibitory concentrations (IC₅₀) of this compound and structurally similar compounds against human MAO-A and MAO-B.
| Compound | Type | IC₅₀ (µM) for hMAO-A | IC₅₀ (µM) for hMAO-B |
|---|---|---|---|
| This compound | Pterocarpan | >20 | 0.45 |
| Homopterocarpin | Pterocarpan | 1.49 | 0.72 |
| Maackiain | Pterocarpan | >20 | 0.68 |
| Calycosin | Isoflavone (B191592) | >10 | 0.24 |
| Genistein | Isoflavone | >10 | 0.65 |
Computational Approaches in SAR
Computational methods are invaluable in predicting the biological activities of compounds and understanding their interactions with target molecules at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models exclusively developed for this compound and its close analogues are not extensively reported in publicly available literature, the principles of QSAR are highly applicable for the predictive analysis of its biological activities.
A typical QSAR study on pterocarpans like this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as:
Electronic properties: (e.g., partial charges, dipole moment) which influence electrostatic interactions.
Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within a binding site.
Hydrophobic properties: (e.g., logP) which are crucial for membrane permeability and hydrophobic interactions with the target.
Topological indices: which describe the connectivity of atoms within the molecule.
Once these descriptors are calculated for a series of pterocarpans with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. Such a model could, for instance, predict the antifungal or anticancer potency of new this compound derivatives before their synthesis, thereby guiding the design of more effective therapeutic agents. Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could provide a three-dimensional contour map illustrating the regions around the pterocarpan scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the specific interactions that stabilize the ligand-protein complex. In silico studies have employed molecular docking to investigate the interaction of this compound with a variety of protein targets relevant to different diseases.
For example, docking simulations have been performed to assess the binding affinity of this compound with several targets implicated in cancer and oxidative stress. These studies calculate a docking score, which is an estimation of the binding free energy, to rank the potential efficacy of the ligand. Lower binding energies typically indicate a more stable and favorable interaction. Through such simulations, this compound has been shown to interact with the active sites of enzymes and the binding pockets of receptors, forming hydrogen bonds and hydrophobic interactions with key amino acid residues.
Table 2: In Silico Molecular Docking of this compound and Homopterocarpin with Various Protein Targets
This interactive table presents the binding energy scores (in kcal/mol) of this compound and its precursor, homopterocarpin, with a range of biological targets as determined by molecular docking simulations.
| Target Protein | Function | This compound Binding Energy (kcal/mol) | Homopterocarpin Binding Energy (kcal/mol) |
|---|---|---|---|
| Catalase (Cat) | Antioxidant Enzyme | -8.5 | -8.1 |
| Superoxide Dismutase 1 (SOD1) | Antioxidant Enzyme | -7.2 | -7.0 |
| Epidermal Growth Factor Receptor (EGFR) | Cancer Target | -8.3 | -8.1 |
| Vascular Endothelial Growth Factor Receptor (VEGFR) | Cancer Target | -8.1 | -7.9 |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Cancer Target | -7.8 | -7.6 |
| Human Epidermal Growth Factor Receptor 2 (HER2) | Cancer Target | -8.0 | -7.8 |
| P. falciparum Plasmepsin V (PfPMV) | Antimalarial Target | -7.5 | -7.3 |
| P. falciparum Lactate Dehydrogenase (PfLDH) | Antimalarial Target | -7.9 | -7.7 |
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of the binding pose and the conformational changes that may occur over time. By simulating the movements of atoms in the complex within a physiological environment, MD can validate the results of molecular docking and provide a more realistic understanding of the binding event.
In the context of this compound, MD simulations can be used to assess the stability of its interaction with a protein target. A key metric in these simulations is the Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues. The RMSF plot reveals the flexibility of different parts of the protein upon ligand binding. Lower RMSF values in the binding site residues in the presence of this compound would suggest a stable binding conformation. For instance, MD simulations of this compound complexed with various cancer and antioxidant targets have shown that the fluctuations of the amino acid residues in the binding pocket are generally low, indicating that this compound forms a stable and persistent complex with these proteins. This stability is crucial for its sustained biological effect.
In Silico Prediction of Biological Activity and Metabolic Fate
In silico methodologies, which involve computational modeling and simulation, are indispensable tools in modern drug discovery and development. qima-lifesciences.comnih.gov These approaches allow for the early-stage prediction of a compound's biological activities and its metabolic fate, significantly reducing the time and cost associated with laboratory experiments. nih.gov For this compound, these computational techniques provide critical insights into its potential therapeutic applications and how the body processes it.
Prediction of Biological Activity
The prediction of biological activity for a compound like this compound involves identifying its potential molecular targets and quantifying its likely effects. This is primarily achieved through methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
Molecular Docking: This technique predicts how a ligand (this compound) binds to the active site of a protein or enzyme. nih.gov By calculating the binding affinity, researchers can estimate the strength of the interaction, which is often correlated with the compound's inhibitory or activating potential. mdpi.comnih.gov For example, this compound could be docked against various targets known to be involved in diseases like cancer or inflammation, such as specific kinases or cyclooxygenase enzymes, to predict its efficacy. nih.govmdpi.com The results are typically expressed as a binding energy score (in kcal/mol), where a lower score indicates a more stable and potent interaction.
Table 1: Representative Data from a Hypothetical Molecular Docking Study of this compound
| Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Application |
|---|---|---|---|
| Estrogen Receptor Alpha (ERα) | 1A52 | -8.5 | Hormone-dependent Cancers |
| Cyclooxygenase-2 (COX-2) | 5IKR | -7.9 | Anti-inflammatory |
| Histone Deacetylase 1 (HDAC1) | 4BKX | -6.8 | Anticancer |
| Protein Kinase C (PKC) | 3A8W | -7.2 | Signal Transduction Modulation |
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the structural or physicochemical properties of a group of molecules with their biological activity. wikipedia.orgfiveable.melibretexts.org By developing a QSAR model for a series of pterocarpan analogs, researchers can predict the activity of new, unsynthesized this compound derivatives. nih.gov These models use molecular descriptors—numerical values that quantify aspects of a molecule's structure, such as its size, shape, and electronic properties—to build a predictive equation. slideshare.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) further analyze the three-dimensional fields around the molecules to refine these predictions. wikipedia.org
Prediction of Metabolic Fate
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADMET) is crucial for its development as a drug. In silico ADMET prediction tools can forecast these properties based on a molecule's structure. nih.govresearchgate.net For this compound, these tools can estimate its oral bioavailability, ability to cross the blood-brain barrier, and, most importantly, its metabolic pathways.
Computational models can predict the specific metabolic reactions this compound is likely to undergo. news-medical.net These predictions are based on models of major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. nih.goveurekaselect.com The software identifies potential sites of metabolism (SOMs) on the molecule—atoms or bonds that are susceptible to enzymatic attack. news-medical.net This allows for the prediction of Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolites. news-medical.net Web-based tools and specialized software platforms like SwissADME, PreADMET, and ADMET-AI provide rapid screening of these properties. greenstonebio.combiorxiv.org
Table 2: Predicted Metabolic Pathways and Metabolites of this compound
| Metabolic Phase | Type of Reaction | Predicted Metabolite Class |
|---|---|---|
| Phase I | Hydroxylation | Hydroxylated this compound |
| Phase I | Demethylation | Demethylated this compound |
| Phase I | Hydrogenation | Hydrogenated this compound (e.g., Vestitol) |
| Phase II | Glucuronidation | This compound glucuronide |
| Phase II | Sulfation | This compound sulfate |
These in silico predictions serve as a valuable guide for subsequent in vitro and in vivo experiments, helping to prioritize compounds and identify potential liabilities, such as the formation of toxic metabolites, early in the drug discovery process. news-medical.net
Future Research Trajectories and Broader Academic Implications
Advancements in Sustainable and Scalable Production Technologies
The increasing interest in medicarpin (B1676140) necessitates the development of sustainable and scalable production technologies to meet future demand. Currently, this compound is derived from various leguminous plants, such as Medicago species, where it functions as a defense mechanism against pathogens. biosynth.com
Biotechnological approaches, particularly plant tissue and cell cultures, offer promising avenues for the industrial production of this compound. Studies have demonstrated that callus and cell suspension cultures of plants like Dalbergia congestiflora can produce this compound, with cell suspensions showing a maximum yield of 3.56 mg/g fresh weight at day 14. researchgate.net Medicago truncatula cell suspension cultures have also been shown to induce this compound production in response to elicitors like yeast extract and methyl jasmonate. pnas.org This highlights the potential of controlled in vitro systems to provide a continuous and reliable source of this valuable compound. rjas.roresearchgate.net
Further research will focus on optimizing these in vitro systems, including:
Elicitation Strategies: Investigating various biotic and abiotic elicitors to maximize this compound accumulation in cell cultures. researchgate.netpnas.org
Genetic Engineering: Employing metabolic engineering strategies to enhance isoflavonoid (B1168493) content, including this compound, by targeting key enzymes in its biosynthetic pathway. Overexpression of genes like isoflavone (B191592) O-methyltransferase (IOMT) in alfalfa has already led to heightened levels of formononetin (B1673546) and this compound, improving disease resistance. frontiersin.org
Bioreactor Design: Developing advanced bioreactor systems for large-scale cell suspension cultures to ensure economically viable production. rjas.ro
Synthetic Biology Approaches: Exploring microbial cell factories, such as Saccharomyces cerevisiae, as alternative platforms for this compound production, overcoming limitations of cost and scalability associated with plant-based systems. researchgate.net
Deeper Elucidation of Interconnected Biological Pathways and Regulatory Networks
This compound's diverse biological activities are mediated through complex interactions with various biological pathways and regulatory networks. A deeper understanding of these mechanisms is crucial for fully harnessing its therapeutic and agricultural potential.
Current research indicates that this compound is involved in:
Plant Defense Mechanisms: As a phytoalexin, this compound accumulates at fungal infection sites in plants like Medicago truncatula, providing resistance against pathogens such as Erysiphe pisi (powdery mildew) by activating the salicylic (B10762653) acid (SA) signaling pathway. biosynth.comnih.govopenalex.org It also contributes to resistance against Rhizoctonia solani in Medicago truncatula roots, with ethylene (B1197577) signaling playing a role in its accumulation. publications.csiro.au
Bone Health: this compound promotes new bone regeneration and healing by activating the canonical Wnt and Notch signaling pathways. taylorandfrancis.complos.orgnih.gov
Lipolysis: this compound induces lipolysis in adipocytes by activating Protein Kinase A (PKA) and phosphorylating hormone-sensitive lipase (B570770) (Hsl). bmbreports.orgnih.gov
Antioxidant Response: It increases the transcriptional level of NRF2 and its target antioxidant genes, suggesting a protective role against oxidative stress. researchgate.netmdpi.com
Cancer Pathways: this compound has been shown to modulate the PI3K/AKT signaling pathway in head and neck squamous cell carcinoma cells, increasing PTEN and AKT gene expressions while decreasing PDK1. researchgate.net It can also induce apoptosis in certain cancer cell lines. researchgate.nettaylorandfrancis.com
Future research will focus on:
Systems Biology Approaches: Employing multi-omics data to map the complete network of interactions and feedback loops involving this compound.
Target Identification: Precisely identifying and validating the molecular targets of this compound within these pathways.
Cross-Talk Analysis: Investigating the intricate cross-talk between different signaling pathways modulated by this compound, such as the interplay between salicylic acid, jasmonic acid, and ethylene pathways in plant defense. nih.govpublications.csiro.au
Metabolic Pathway Elucidation: Further detailing the biosynthesis and interconversion pathways of this compound and its conjugates. mdpi.comoup.com
Rational Design and Synthesis of Novel Bioactive this compound Analogs with Targeted Activities
The established biological activities of this compound provide a strong foundation for the rational design and synthesis of novel analogs with enhanced potency, selectivity, and desired pharmacological profiles. Rational drug design involves using structural information and understanding of molecular interactions to create new compounds. najah.edudecltechnology.commdpi.com
Key areas of focus include:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to identify the key structural features of this compound responsible for its various biological activities. This involves synthesizing and testing a series of this compound derivatives with specific structural modifications. rsc.orgnih.gov
Targeted Activity Enhancement: Designing analogs that selectively activate or inhibit specific pathways, for instance, developing more potent bone-regenerative compounds with minimal off-target effects, or highly effective antifungal agents.
Improved Pharmacokinetic Properties: Synthesizing analogs with improved bioavailability, metabolic stability, and tissue-specific delivery, which are crucial for therapeutic applications.
Computational Chemistry and In Silico Screening: Utilizing advanced computational methods, including molecular docking and dynamics simulations, to predict the binding affinity and interactions of novel analogs with their target proteins. nih.gov
Applications in Agricultural Biotechnology for Enhanced Plant Resistance
This compound's role as a phytoalexin makes it a valuable candidate for applications in agricultural biotechnology, aiming to enhance plant resistance against pathogens and environmental stressors, thereby reducing reliance on synthetic pesticides. biosynth.comfrontiersin.orgils.res.inmdpi.com
Future research and applications include:
Genetic Engineering for Enhanced Production: Developing genetically modified crops that constitutively produce higher levels of this compound or its precursors, leading to increased inherent disease resistance. Overexpression of isoflavone synthase (IFS) in Medicago truncatula roots has already shown increased isoflavonoid accumulation and resistance to Rhizoctonia solani. publications.csiro.au
Biostimulant Development: Incorporating this compound or its derivatives into biostimulant formulations to enhance plant physiological processes, improve resilience to environmental stressors (e.g., drought, heat, salinity), and boost nutrient uptake. alltech.comacadianplanthealth.com
Crop Protection Strategies: Investigating this compound as a natural fungicide or bactericide to protect crops against a wide range of infections. biosynth.comrsc.org
Understanding Autotoxicity: Further research into this compound's potential role in autotoxicity in certain plants like alfalfa, where it may inhibit the growth of other members of its own species, is crucial for optimizing crop rotation and cultivation practices. midwestforage.orgndsu.eduwikipedia.orgscielo.org.co
Exploration of Uncharted Ecological and Environmental Roles in Plant-Environment Interactions
Beyond its direct role in plant defense, this compound likely plays broader, yet less understood, ecological and environmental roles in complex plant-environment interactions.
Areas for future exploration include:
Plant-Microbe Interactions: Investigating this compound's influence on the rhizosphere microbiome, including its potential as a chemoattractant for beneficial microorganisms like Rhizobium meliloti and its antagonistic effects on certain bacterial strains. mdpi.comoup.comfrontiersin.orgnih.govfrontiersin.org
Allelopathic Effects: Delving deeper into this compound's allelopathic properties, where it can influence the growth of neighboring plants. For instance, this compound and 4-methoxythis compound from alfalfa have been shown to inhibit lettuce seed germination. scielo.org.cogithub.io
Response to Abiotic Stress: Further understanding how this compound accumulation is influenced by and contributes to plant responses to various abiotic stresses like heavy metals, UV radiation, and temperature fluctuations. mdpi.comresearchgate.netmdpi.com
Integration of Multi-Omics Approaches for Holistic Systems Understanding (Genomics, Transcriptomics, Proteomics, Metabolomics)
To achieve a comprehensive understanding of this compound's intricate roles, future research will increasingly integrate multi-omics approaches. This holistic perspective allows for the simultaneous analysis of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics), providing a systems-level view of biological processes.
Applications of multi-omics in this compound research include:
Elucidating Biosynthetic Pathways: Combining genomic data (identifying genes encoding biosynthetic enzymes) with transcriptomic (gene expression changes under different conditions) and metabolomic (quantifying this compound and its precursors/derivatives) data to fully map and understand the regulation of this compound biosynthesis. pnas.orgfrontiersin.org
Identifying Novel Regulatory Elements: Discovering new transcription factors, microRNAs, and other regulatory elements that control this compound production and its downstream effects.
Understanding Stress Responses: Using multi-omics to comprehensively analyze plant responses to pathogen attack or environmental stress, identifying how this compound production is orchestrated within the broader cellular context. nih.govpublications.csiro.au
Biomarker Discovery: Identifying specific omics signatures associated with this compound's effects, which could serve as biomarkers for plant health, disease resistance, or even therapeutic efficacy in potential medical applications.
Predictive Modeling: Developing computational models that integrate multi-omics data to predict this compound's behavior in different biological systems and under varying conditions, facilitating rational design and targeted applications.
Q & A
Q. What are the key structural features of Medicarpin that influence its bioactivity, and how can these be experimentally validated?
this compound’s bioactivity is closely tied to its stereochemistry and functional groups. Its pterocarpan backbone, methoxy group at position 9, and hydroxyl group at position 3 are critical for interactions with targets like estrogen receptors (ERs) and signaling pathways. To validate structure-activity relationships, researchers employ:
- Stereochemical analysis : Chiral HPLC and LC-ECD coupling to confirm absolute configurations (e.g., 6aR,11aR for (-)-medicarpin) .
- Synthetic derivatives : Modifying functional groups (e.g., 9-demethoxythis compound) to assess changes in osteogenic or anticancer activity .
- Computational modeling : Molecular docking to predict binding affinities with ERβ or NF-κB .
Q. What experimental models are suitable for studying this compound’s neuroprotective effects?
In vitro models include oxygen-glucose deprivation/reperfusion (OGD/R) in human cerebral microvascular endothelial cells (HCMECs) to mimic ischemic stroke, with outcomes measured via:
- Cell viability assays (CCK-8) .
- Oxidative stress markers (MDA, SOD, GSH levels) .
- Apoptosis quantification (TUNEL staining) . In vivo, transient middle cerebral artery occlusion (tMCAO) in mice evaluates neurogenesis (DCX+ cells) and behavioral recovery .
Advanced Research Questions
Q. How do this compound enantiomers differentially regulate osteogenic activity, and what methodologies resolve these effects?
The (-)-(6aR,11aR) enantiomer suppresses bone morphogenetic protein-2 (BMP2) and Runx-2, while the (+)-(6aS,11aS) enantiomer enhances them. Key methodologies include:
Q. How can conflicting data on this compound’s estrogenic vs. non-estrogenic bone effects be reconciled?
Discrepancies arise from model-specific ER activation:
- Non-estrogenic bone protection : Observed in ovariectomized (OVX) rats, where this compound maintains bone mass without uterine estrogenicity, likely via ERβ-independent Wnt/β-catenin activation .
- ERβ-mediated osteogenesis : In MC3T3-E1 osteoblasts, this compound promotes differentiation via ERβ, validated by ER antagonists (e.g., ICI 182,780) . Resolution : Use ER knockout models or transcriptomics to delineate ER-dependent vs. ER-independent mechanisms.
Q. What strategies optimize this compound’s bioavailability and target specificity in preclinical studies?
- Pharmacokinetic profiling : LC-MS/MS to track plasma concentrations and tissue distribution .
- Nanoformulations : Liposomal encapsulation to enhance blood-brain barrier penetration for neuroprotection .
- Pathway-specific inhibitors : Co-administration with PI3K/Akt or GSK-3β inhibitors to validate mechanistic targets .
Methodological Considerations
Q. How should researchers address variability in this compound content across natural sources?
- Standardization : NMR and MS-based metabolomics to quantify this compound in plant extracts (e.g., Radix Hedysari) .
- Synthetic production : Three-step synthesis from resorcinol derivatives for consistent purity (>98% by HPLC) .
Q. What statistical approaches are critical for interpreting this compound’s dose-dependent effects?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
